7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione
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Overview
Description
7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a pyrido[2,3-D][1,3]oxazine core, which is a fused ring system combining pyridine and oxazine rings, with a methyl group at the 7-position and a prop-2-ynyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione typically involves cyclocondensation reactions. One common method includes the reaction of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the desired heterocyclic nucleus . The reaction conditions often involve the use of a base such as potassium hydroxide (KOH) to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism by which 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. These interactions could modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
1-(Prop-2-ynyl)-1,3-dihydro-2H-benzimidazole-2-thione: This compound shares the prop-2-ynyl group and a heterocyclic core but differs in the specific ring structure and functional groups.
2-Methylidene-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole: Another similar compound with a different heterocyclic system and biological activity.
Uniqueness: 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-methyl-1-prop-2-ynylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-3-6-13-9-8(5-4-7(2)12-9)10(14)16-11(13)15/h1,4-5H,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNVJFQOPMHBMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152860 |
Source
|
Record name | 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-(2-propyn-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253791-85-3 |
Source
|
Record name | 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-(2-propyn-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253791-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-(2-propyn-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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